![molecular formula C18H21F3N2O3 B14202612 6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid CAS No. 918490-36-5](/img/structure/B14202612.png)
6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an isoquinoline core, a piperidine ring, and a trifluoroacetic acid moiety. The unique structural features of this compound make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is the Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form an intermediate piperidin-4-one . This intermediate is then methylated and subjected to oximation with hydroxylamine hydrochloride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, facilitated by reagents such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline involves its interaction with various molecular targets and pathways. The compound’s isoquinoline core is known to interact with enzymes and receptors, modulating their activity. The piperidine ring and trifluoroacetic acid moiety contribute to its overall pharmacokinetic and pharmacodynamic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 2,2,6,6-Tetramethylpiperidine 1-Oxyl (TEMPO)
Uniqueness
6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its trifluoroacetic acid moiety, in particular, enhances its stability and solubility, making it a valuable compound for various applications.
Propiedades
Número CAS |
918490-36-5 |
|---|---|
Fórmula molecular |
C18H21F3N2O3 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
6-[(1-methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H20N2O.C2HF3O2/c1-18-8-5-13(6-9-18)12-19-16-3-2-15-11-17-7-4-14(15)10-16;3-2(4,5)1(6)7/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3;(H,6,7) |
Clave InChI |
KEGQCFWDADAUDL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)COC2=CC3=C(C=C2)C=NC=C3.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


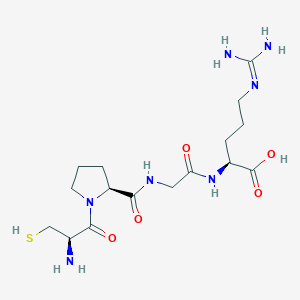
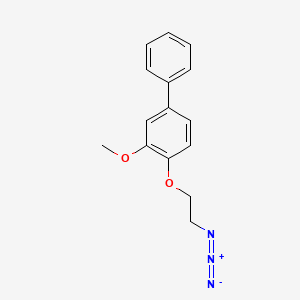
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
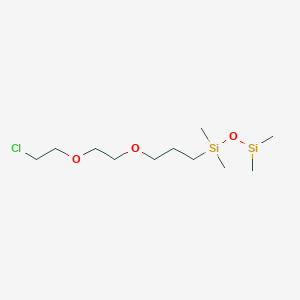
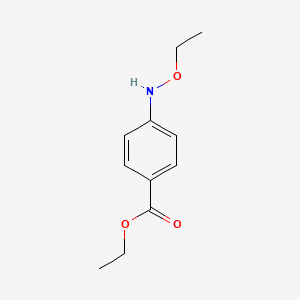
![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
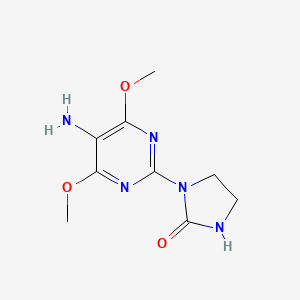
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
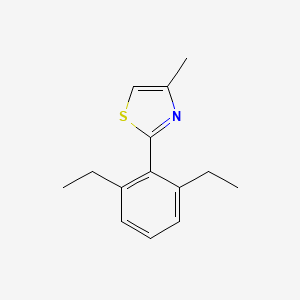
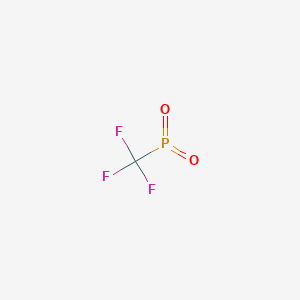
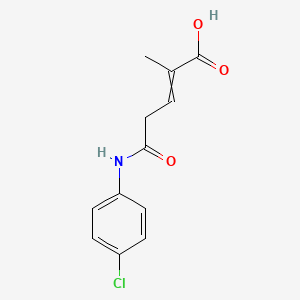
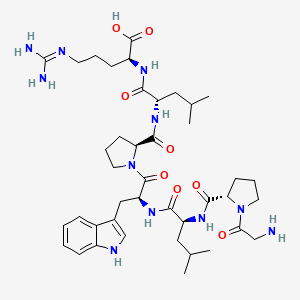
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
